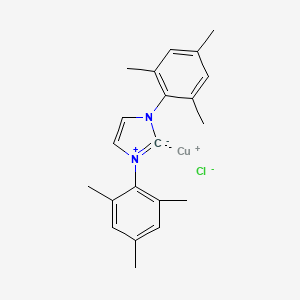

(1,3-Dimesityl-1H-imidazol-3-ium-2-yl) copper chloride

描述

“(1,3-Dimesityl-1H-imidazol-3-ium-2-yl) copper chloride” is a complex that is assumed to have formed via the insertion of formaldehyde into the copper–carbon bond in an N-heterocyclic carbene complex of copper(I) chloride . The complex is used as a phosphine-free ligand in various metal-catalyzed coupling reactions .

Synthesis Analysis

The preparation of neutral mono-NHC complexes with the general formulae [Cu(NHC)Cl] is routine and straightforward with a variety of synthetic routes to such species available . One of the simplest routes is the reaction of imidazol(in)ium chloride with Cu2O under reflux conditions with no requirement for the exclusion of air and water .Molecular Structure Analysis

The structure of the binuclear molecule possesses a crystallographically centrosymmetric Cu2O2 central core with the O atoms bridging between the CuII atoms . The copper centres are further ligated by two chloride ligands, resulting in the CuII atoms residing in a distorted square-planar environment . The Cu—O bond lengths are shorter than those previously reported in structures with the same central Cu2O2 motif .Chemical Reactions Analysis

The complex is assumed to have formed via the insertion of formaldehyde into the copper–carbon bond in an N-heterocyclic carbene complex of copper(I) chloride . This reaction is significant in the landscape of inorganic and organometallic chemistry .Physical And Chemical Properties Analysis

The species formed are stable when they are isolated in the solid state but solutions show signs of oxidation upon standing for prolonged periods, especially when they are prepared in coordinating solvents such as THF or acetonitrile . The molecular weight of the complex is 403.4 g/mol.科研应用

Benchtop Synthesis and Crystal Structure

A study by McLean et al. (2010) developed a simplified method for synthesizing N-heterocyclic carbene complexes of copper(I) chloride without requiring an inert atmosphere or dry solvents. The compound exhibited linear coordination around the copper(I) center, forming linear chains through intermolecular interactions. This approach could streamline the preparation of similar complexes for research and industrial applications (McLean et al., 2010).

Structural Diversity in Complexes

Research by Tulloch et al. (2001) highlighted the structural diversity attainable in pyridine N-functionalized carbene copper(I) complexes, showcasing different crystallization behaviors and molecular assemblies depending on conditions. This diversity is crucial for designing metal-organic frameworks and catalysts with tailored properties (Tulloch et al., 2001).

Gas Sorption Properties

Chen et al. (2011) described a copper(II) microporous framework demonstrating temperature-dependent selective gas sorption. This property is significant for applications in gas storage, separation, and environmental cleanup (Chen et al., 2011).

Fluorescence and Crystal Structures

Wu et al. (2010) synthesized two copper (imidazole) complexes and analyzed their crystal structures and fluorescence. These properties are of interest for developing fluorescent markers and sensors (Wu et al., 2010).

Potential Anticancer Compounds

Mirzaahmadi et al. (2019) synthesized new water-soluble thiosemicarbazones and their copper(II) complexes, showing promising anticancer activities. Such compounds are valuable for pharmaceutical research and the development of new therapeutics (Mirzaahmadi et al., 2019).

未来方向

The chemistry of N-heterocyclic carbene (NHC) ligands is prominent within the landscape of inorganic and organometallic chemistry and this prominence looks set to continue . In particular, the chemistry with copper has resulted in an abundance of complexes that have proven to be effective catalysts for a range of organic transformations . Therefore, future research directions may include exploring other potential applications of these complexes in catalysis and other areas of chemistry.

性质

IUPAC Name |

1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide;copper(1+);chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2.ClH.Cu/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;;/h7-12H,1-6H3;1H;/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMQRNHTTZWNLMH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2C=C[N+](=[C-]2)C3=C(C=C(C=C3C)C)C)C.[Cl-].[Cu+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClCuN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1,3-Dimesityl-1H-imidazol-3-ium-2-yl) copper chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

amine](/img/structure/B1475537.png)

![1-[(Cycloheptylamino)methyl]cyclobutan-1-ol](/img/structure/B1475538.png)

![1-{[(2-Phenylethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475541.png)

![1-[(Dipropylamino)methyl]cyclobutan-1-ol](/img/structure/B1475546.png)

![1-{[(Heptan-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475548.png)

![1-{[(3-Ethoxypropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475549.png)

![1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475550.png)

![2-[4-(6-Aminopyridazin-3-yl)piperazin-1-yl]ethan-1-ol](/img/structure/B1475553.png)

![2-[(6-Aminopyridazin-3-yl)(methyl)amino]ethan-1-ol](/img/structure/B1475554.png)

![1-{[(1-Methoxypropan-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475559.png)

![1-{[(2-Hydroxypropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475560.png)